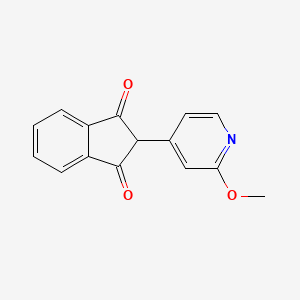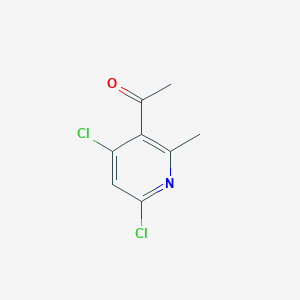
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethanone group
准备方法
The synthesis of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone typically involves the chlorination of 2-methylpyridine followed by acylation. One common method includes the following steps:
Chlorination: 2-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 6 positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine atoms, which make the ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include chlorine gas, acetyl chloride, aluminum chloride, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone has several scientific research applications:
作用机制
The mechanism of action of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atoms and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition or activation of enzymes and receptors, affecting various biochemical pathways .
相似化合物的比较
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpyridin-3-yl)ethanone: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1-(2,4-Dichloro-6-methylpyridin-3-yl)ethanone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The presence of chlorine atoms in this compound makes it unique, enhancing its reactivity and potential for various applications.
属性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC 名称 |
1-(4,6-dichloro-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-8(5(2)12)6(9)3-7(10)11-4/h3H,1-2H3 |
InChI 键 |
HUYYVJHFINNWMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


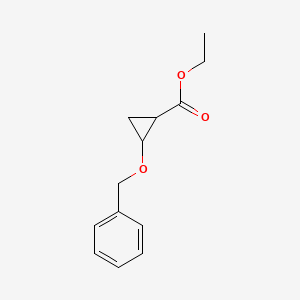
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
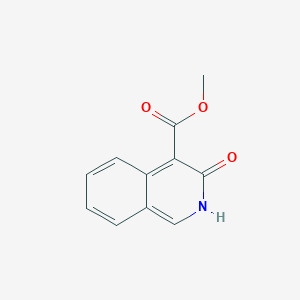

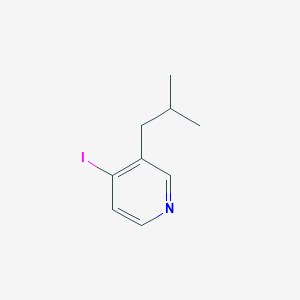
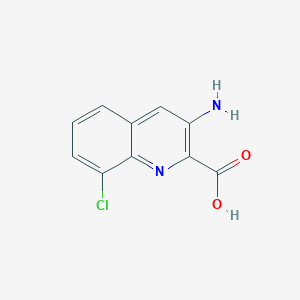
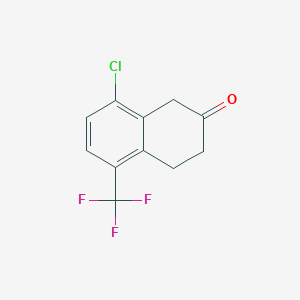
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)

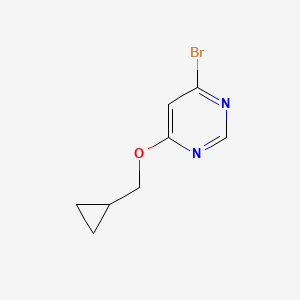
![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
